molecular formula C22H20N2 B12603880 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- CAS No. 872682-02-5

1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-

Cat. No.: B12603880
CAS No.: 872682-02-5
M. Wt: 312.4 g/mol
InChI Key: PSGLMVNXHKBNRJ-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- typically involves the cyclization of hydrazones with appropriate aryl aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Indazole, 3-(4-methylphenyl)-
  • 1H-Indazole, 3-(4-chlorophenyl)-
  • 1H-Indazole, 3-(4-fluorophenyl)-

Comparison: 1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]- is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological profiles and chemical properties .

Properties

CAS No.

872682-02-5

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-21-6-4-3-5-20(21)22(23-24)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3

InChI Key

PSGLMVNXHKBNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)C

Origin of Product

United States

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